molecular formula C23H17F2NO3 B14650953 2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 50499-52-0

2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B14650953
CAS No.: 50499-52-0
M. Wt: 393.4 g/mol
InChI Key: GNCZQCDZYIDIAV-UHFFFAOYSA-N
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Description

2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the bis(4-fluorophenyl)methoxyethyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve the use of organic solvents and may require specific temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.

Mechanism of Action

The mechanism of action of 2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione include other isoindole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique bis(4-fluorophenyl)methoxyethyl substituent

Properties

CAS No.

50499-52-0

Molecular Formula

C23H17F2NO3

Molecular Weight

393.4 g/mol

IUPAC Name

2-[2-[bis(4-fluorophenyl)methoxy]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C23H17F2NO3/c24-17-9-5-15(6-10-17)21(16-7-11-18(25)12-8-16)29-14-13-26-22(27)19-3-1-2-4-20(19)23(26)28/h1-12,21H,13-14H2

InChI Key

GNCZQCDZYIDIAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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